2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

説明

Chemical Identity and Structural Characteristics

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is systematically identified through multiple chemical databases and registries, establishing its formal recognition within the scientific community. The compound bears the Chemical Abstracts Service registry number 1154121-22-8, which serves as its unique identifier in chemical literature and commercial applications. The MDL number MFCD01165739 further confirms its cataloging in major chemical databases, facilitating its identification across various research platforms.

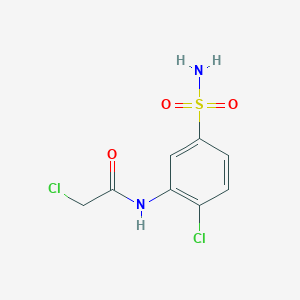

The structural framework of this compound consists of an acetamide backbone substituted with a chlorine atom at the alpha position, coupled to an aromatic ring system bearing both chlorine and sulfamoyl substituents. The aromatic portion features a benzene ring with a chlorine atom positioned at the 2-position and a sulfamoyl group (-SO2NH2) located at the 5-position relative to the nitrogen attachment point. This particular substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential interactions.

The SMILES notation ClCC(=O)Nc1cc(ccc1Cl)S(=O)(=O)N provides a comprehensive structural representation, revealing the connectivity pattern and functional group arrangements within the molecule. This notation demonstrates the presence of multiple electronegative atoms and polar functional groups, which contribute to the compound's overall chemical character and potential for hydrogen bonding interactions.

特性

IUPAC Name |

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODGSEJVGHBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-5-sulfamoylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2-chloro-5-sulfamoylaniline and chloroacetic acid.

科学的研究の応用

Medicinal Chemistry

The compound has garnered attention for its antimicrobial and anticancer properties. The sulfonamide group is particularly known for its antibacterial effects, primarily acting as an inhibitor of bacterial dihydropteroate synthase, which is essential for folate synthesis. Additionally, studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

Enzyme Inhibition Studies

Research has demonstrated that 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide acts as a carbonic anhydrase inhibitor . Carbonic anhydrases are critical enzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibition studies have shown that this compound exhibits selectivity towards specific isoforms of carbonic anhydrases, which could be beneficial in targeting diseases such as cancer .

Agricultural Applications

The compound's unique chemical structure allows it to be explored in the development of agrochemicals . Its efficacy against certain pathogens makes it a candidate for use in crop protection agents, potentially enhancing agricultural productivity while minimizing environmental impact.

Case Studies and Research Findings

作用機序

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the phenyl ring and acetamide side chain. Key comparisons include:

- Sulfamoyl vs.

Physicochemical Properties

- Solubility: The sulfamoyl group enhances polarity, likely increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to alkyl-substituted analogues like alachlor .

- Stability : Nitro groups (as in ) may reduce stability under reducing conditions, whereas the sulfamoyl group offers resistance to hydrolysis .

生物活性

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities related to antimicrobial and anticancer properties. This compound features a chloroacetamide moiety and a sulfonamide group, which are known to enhance its therapeutic efficacy.

Chemical Structure and Properties

- Molecular Formula : C8H8Cl2N2O3S

- Molecular Weight : 283.13 g/mol

- CAS Number : 1154121-22-8

The crystal structure of this compound reveals significant intramolecular interactions, including C—H⋯O hydrogen bonds, which stabilize its conformation. The dihedral angle between the benzene ring and the amido plane is approximately 4.1°, indicating a relatively planar structure that can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit critical enzymes involved in bacterial metabolism and cancer cell proliferation:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism makes it effective against various bacterial strains.

- Anticancer Activity : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent. Its selectivity towards certain biological targets enhances its therapeutic profile.

Antimicrobial and Anticancer Studies

Several studies have evaluated the biological activity of this compound:

Case Studies

- Antimicrobial Evaluation : A study assessed the efficacy of various sulfonamide derivatives against multidrug-resistant strains such as K. pneumoniae and P. aeruginosa. The results indicated that compounds similar to this compound exhibited promising antibacterial activity, making them potential candidates for further development in combating antibiotic resistance .

- Cancer Cell Line Studies : Research demonstrated that this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved increased annexin V-FITC positivity, indicating late-stage apoptosis, which was quantified to show a 22-fold increase compared to untreated controls .

Synthesis and Yield

The synthesis of this compound generally yields around 70% with reported melting points between 492–495 K. The synthesis involves the reaction of sulfanilamide with chloroacetyl chloride under controlled conditions, followed by purification steps .

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, and how can spectral data resolve structural ambiguities?

Methodological Answer: Characterization should include Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., sulfamoyl, chloro, and amide C=O stretches) and Nuclear Magnetic Resonance (NMR) (1H, 13C) to confirm substituent positions and connectivity. For example, in analogous chloroacetamides, NMR chemical shifts at δ 7.0–8.5 ppm (aromatic protons) and δ 4.0–4.5 ppm (CH2Cl) are diagnostic . High-Resolution Mass Spectrometry (HRMS) can validate molecular weight. Discrepancies in NH proton signals (amide vs. sulfonamide) may require deuterium exchange experiments to distinguish labile protons .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Optimization should focus on reaction stoichiometry (e.g., excess chloroacetyl chloride to drive amidation) and temperature control (0–5°C to minimize byproducts like dimerization). Continuous flow reactors (mentioned for structurally similar nitro-substituted analogs) enhance reproducibility and scalability . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor reaction progress with TLC (Rf ~0.4–0.6 in ethyl acetate) .

Q. What structural analogs of this compound have been studied, and how do their properties differ?

Methodological Answer: Key analogs include:

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software, particularly in cases of twinning or weak diffraction?

Methodological Answer: For challenging crystallography:

- Use SHELXD for phase determination with high-resolution data (≤1.0 Å).

- Employ SHELXL for refinement, leveraging constraints for disordered sulfamoyl groups.

- Address twinning via the Flack parameter (η) or Hooft parameter (x) to resolve enantiopolarity; the x parameter is preferred for near-centrosymmetric structures to avoid false chirality assignments .

- Simulate diffraction patterns with ORTEP-3 to validate thermal ellipsoids and hydrogen bonding networks .

Q. What computational methods are suitable for analyzing electronic properties (e.g., HOMO-LUMO gaps) and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict MESP (Molecular Electrostatic Potential) surfaces, HOMO-LUMO gaps (~4–5 eV for chloroacetamides), and Fukui indices for electrophilic/nucleophilic sites . Solvent effects (e.g., acetone, ethanol) should be modeled using the Polarizable Continuum Model (PCM) . Compare computed IR spectra with experimental data to validate conformer stability .

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

Methodological Answer: Contradictions may arise from:

- Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions) and report exact concentrations.

- Impurity profiles : Characterize batches with HPLC (C18 column, acetonitrile/water gradient) to detect trace byproducts (e.g., dechlorinated analogs) .

- Bioassay variability : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to distinguish assay noise from true activity .

Q. What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

- Store under argon atmosphere at –20°C to prevent hydrolysis of the sulfamoyl group.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., sulfonic acid derivatives) indicate hydrolysis pathways .

- Use lyophilization for aqueous solutions to extend shelf life.

Q. How can SAR (Structure-Activity Relationship) studies be designed for derivatives of this compound?

Methodological Answer:

- Core modifications : Replace sulfamoyl with sulfonamide or thiourea to assess H-bonding effects.

- Substituent libraries : Synthesize derivatives with varying halogens (F, Br) at the 2-chloro position.

- Pharmacophore mapping : Use MOE or Schrödinger Suite to align analogs with target proteins (e.g., acetylcholinesterase) and identify critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。